molecular formula C9H16O3 B3191784 Propan-2-yl 4-methyl-3-oxopentanoate CAS No. 575838-12-9

Propan-2-yl 4-methyl-3-oxopentanoate

Cat. No.: B3191784
CAS No.: 575838-12-9
M. Wt: 172.22 g/mol
InChI Key: RSNLWQKJOHYEAJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-methyl-3-oxopentanoate is a high-purity 3-oxocarboxylic acid ester valued in organic synthesis and pharmaceutical research for its reactive β-ketoester moiety. This structure is a key building block for constructing complex molecules through reactions like condensation and enolate alkylation . Compounds in this class are instrumental in synthesizing various products, including biodegradable polymers, ceramides, humectants, and active pharmaceutical ingredients (APIs) . The isopropyl ester group can influence the compound's properties, such as its volatility and solubility, making it a versatile intermediate. As a specialist chemical intermediate, it enables researchers to develop novel compounds and materials. This product is intended for laboratory research by qualified personnel. Handle with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive hazard and handling information. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)12-7(3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLWQKJOHYEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727422
Record name Propan-2-yl 4-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575838-12-9
Record name Propan-2-yl 4-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Propan 2 Yl 4 Methyl 3 Oxopentanoate and Its Analogues

Established Chemical Synthesis Pathways for Beta-Keto Esters

The synthesis of beta-keto esters like propan-2-yl 4-methyl-3-oxopentanoate (B1262298) can be achieved through several established chemical routes. These pathways often involve the formation of the ester functionality and the carbon-carbon bonds that constitute the backbone of the molecule.

Esterification and Transesterification Process Innovations

Esterification, the reaction of a carboxylic acid with an alcohol, and transesterification, the exchange of the alcohol moiety of an ester, are fundamental methods for the synthesis of esters. masterorganicchemistry.com Direct esterification of 4-methyl-3-oxopentanoic acid with isopropanol (B130326) can yield the target compound, though the instability of the beta-keto acid, which can readily decarboxylate, presents a challenge. chemicalbook.com

Transesterification is often a more practical approach, starting from a more stable and commercially available ester, such as the methyl or ethyl ester of 4-methyl-3-oxopentanoate. googleapis.com This process is typically catalyzed by an acid or a base. A notable example is the synthesis of propan-2-yl 4-methyl-3-oxopentanoate from methyl 4-methyl-3-oxopentanoate using isopropyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. googleapis.com The reaction is driven to completion by removing the lower-boiling methanol (B129727) by distillation. googleapis.com

Innovations in this area focus on the development of milder and more selective catalysts to avoid side reactions and improve yields. The use of heterogeneous catalysts, for instance, simplifies product purification and catalyst recovery. researchgate.net

Table 1: Synthesis of this compound via Transesterification googleapis.com

Starting MaterialReagentCatalystTemperatureReaction TimeYield
Methyl 4-methyl-3-oxopentanoateIsopropyl alcoholp-Toluenesulfonic acid90°C (Reflux)Several hours (with distillation)83%

Direct Synthesis via Acylation and Condensation Reactions (e.g., Claisen-Type Condensations)

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters. wikipedia.orgbyjus.comgeeksforgeeks.org This reaction involves the condensation of two ester molecules in the presence of a strong base. wikipedia.org In a "crossed" Claisen condensation, an ester with α-hydrogens is reacted with a non-enolizable ester. To synthesize the backbone of this compound, one could envision the condensation of an isopropyl ester with an isobutyrate derivative.

A more direct acylation approach involves the reaction of an enolate with an acylating agent. For instance, the enolate of isopropyl acetate (B1210297) can be acylated with isobutyryl chloride. A process for the preparation of the analogous ethyl isobutyrylacetate involves the reaction of the magnesium enolate of ethyl acetate with isobutyryl chloride. google.com

The general mechanism of a Claisen condensation proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org

Table 2: General Scheme of a Crossed Claisen Condensation

Reactant 1 (Enolizable Ester)Reactant 2 (Acylating Ester)BaseProduct (β-Keto Ester)
Isopropyl acetateIsopropyl isobutyrateSodium isopropoxideThis compound

Alkylation Strategies at the Alpha-Carbon of Beta-Keto Esters

An alternative and highly versatile strategy for the synthesis of substituted β-keto esters is the alkylation of a simpler β-keto ester at the α-carbon. For the synthesis of this compound, this would involve the alkylation of isopropyl acetoacetate. nih.gov The α-protons of β-keto esters are acidic due to the electron-withdrawing effect of the two carbonyl groups, allowing for their removal by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkylating agent, such as methyl iodide, in an SN2 reaction to form a new carbon-carbon bond.

The choice of base is crucial to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed.

Catalysis in this compound Synthesis Research

The development of advanced catalytic systems has significantly enhanced the efficiency, selectivity, and environmental friendliness of synthetic routes to β-keto esters.

Organocatalytic and Metal-Catalyzed Methodologies

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of β-keto esters and their derivatives, various organocatalytic methods have been developed. For instance, the transesterification of β-keto esters can be catalyzed by amines.

Metal-based catalysts are also widely used. Lewis acids can activate the carbonyl group of the ester, facilitating nucleophilic attack. For transesterification reactions, a range of metal compounds have been shown to be effective. A patent describes the use of p-toluenesulfonic acid as a catalyst for the synthesis of this compound. googleapis.com

Table 3: Examples of Catalysts Used in β-Keto Ester Synthesis

Catalyst TypeCatalyst ExampleReaction TypeReference
Acid Catalystp-Toluenesulfonic acidTransesterification googleapis.com
BaseSodium ethoxideClaisen Condensation
OrganocatalystAminesTransesterification
Metal CatalystMagnesium chloride/TriethylamineAcylation google.com

Biocatalytic Approaches for Enantioselective Synthesis (e.g., Enzymatic Kinetic Resolution, Dynamic Kinetic Resolution)

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. nih.gov For the production of enantiomerically enriched β-keto esters, enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques.

In EKR, a racemic mixture of a β-keto ester is treated with an enzyme, typically a lipase, which selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. mdpi.com This allows for the separation of the two enantiomers. Lipases are commonly used for the hydrolysis or transesterification of esters. mdpi.com For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates has been achieved using lipase-catalyzed hydrolysis. mdpi.com

Dynamic kinetic resolution combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. Ketoreductases (KREDs) are often used in DKR of β-keto esters, where one enantiomer of the ketone is selectively reduced while the other is continuously racemized.

Table 4: Biocatalytic Resolution of Racemic Aryloxy-Propan-2-yl Acetates mdpi.com

SubstrateBiocatalystMethodKey Finding
rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateLipase from Thermomyces lanuginosusHydrolytic Kinetic ResolutionProduction of enantiomerically pure/enriched intermediates

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design for this compound and its analogues to minimize environmental impact and enhance safety. Key considerations include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy.

One of the primary goals in the green synthesis of β-keto esters is to replace hazardous reagents and solvents. Traditional methods often employ strong bases and volatile organic compounds (VOCs). Research has focused on developing alternative, more environmentally benign approaches. For instance, the use of solid catalysts, such as zeolites and functionalized resins, can facilitate easier separation and reduce waste generation. These catalysts are often reusable, adding to the economic and environmental benefits of the process.

Solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids are also being explored. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The following table summarizes some green chemistry approaches applicable to the synthesis of β-keto esters like this compound:

Green Chemistry PrincipleApplication in β-Keto Ester SynthesisPotential Benefits
Use of Catalysis Employing reusable solid acid or base catalysts instead of stoichiometric reagents.Reduced waste, easier product purification, catalyst can be recycled.
Benign Solvents Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or conducting reactions under solvent-free conditions.Reduced environmental pollution, improved safety profile.
Energy Efficiency Utilizing microwave irradiation or ultrasound as energy sources.Faster reaction rates, lower energy consumption, potentially higher yields.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimized by-product formation, reduced waste.

Purification and Isolation Methodologies in Research-Scale Synthesis

The purity of this compound is critical for its subsequent applications. At the research scale, several advanced techniques are employed to isolate and purify the compound.

Chromatographic methods are indispensable for the purification of this compound in a research setting, allowing for the separation of the target compound from unreacted starting materials, by-products, and other impurities.

Flash chromatography is a rapid and efficient method for routine purification. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of moderate polarity. The choice of eluent is crucial and is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The polarity of the eluent is carefully optimized to achieve good separation.

Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is employed when very high purity is required. Both normal-phase and reversed-phase HPLC can be used. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water. The high resolving power of preparative HPLC allows for the separation of closely related isomers and impurities that may be difficult to remove by other means.

The following table provides a general comparison of these two techniques for the purification of β-keto esters:

FeatureFlash ChromatographyPreparative HPLC
Stationary Phase Typically silica gelSilica gel (normal phase) or functionalized silica (e.g., C18, C8) (reversed-phase)
Mobile Phase Organic solvent mixtures (e.g., hexane/ethyl acetate)Organic solvent/water mixtures (e.g., acetonitrile/water) or organic solvents
Resolution ModerateHigh
Sample Loading Milligrams to several gramsMicrograms to grams
Speed FastSlower
Cost LowerHigher

Crystallization is a powerful technique for purifying solid compounds. For this compound, which may be an oil or a low-melting solid at room temperature, low-temperature crystallization can be an effective purification method. This involves dissolving the crude product in a minimal amount of a suitable solvent at room temperature or with gentle heating, and then slowly cooling the solution to induce crystallization. The choice of solvent is critical; the compound should be soluble at higher temperatures but sparingly soluble at lower temperatures.

Distillation , particularly vacuum distillation, is a common method for purifying liquid compounds like many β-keto esters. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition of sensitive molecules. For high-purity requirements in a research context, fractional distillation under vacuum can be employed to separate compounds with close boiling points.

Comprehensive Spectroscopic and Advanced Analytical Characterization Research of Propan 2 Yl 4 Methyl 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Studies

High-Resolution ¹H and ¹³C NMR Investigations

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for Propan-2-yl 4-methyl-3-oxopentanoate (B1262298) are not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) experiments for Propan-2-yl 4-methyl-3-oxopentanoate could not be located.

Stereochemical Assignments via Chiral NMR Reagents (e.g., Mosher's Acid Derivatives)

No studies detailing the use of chiral resolving agents, such as Mosher's acid, for the stereochemical assignment of this compound were found.

Mass Spectrometry (MS) in Molecular Structure Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement and elemental composition data for this compound from HRMS are not documented in the available resources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Specific studies on the fragmentation pathways of this compound using tandem mass spectrometry are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural elucidation of volatile compounds like this compound. In a typical GC-MS analysis, the compound is separated from a mixture on a gas chromatography column before being introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation.

The fragmentation of this compound under electron ionization (EI) is governed by established principles, primarily involving cleavages alpha to the carbonyl groups and McLafferty-type rearrangements, which are characteristic of β-keto esters. researchgate.net The molecular ion peak, [M]⁺, corresponding to the molecular weight of the compound (C₉H₁₆O₃, 172.22 g/mol ), may be observed, though its intensity can vary.

Key fragmentation pathways include:

Loss of the Isopropoxy Group: Cleavage of the ester C-O bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or propylene (B89431) and a hydroxyl radical, resulting in a prominent acylium ion [M-59]⁺ at m/z 113.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon can be transferred to the ketone carbonyl oxygen, followed by β-cleavage, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of an enol radical cation at m/z 130.

Alpha-Cleavage: Fission of the C-C bond adjacent to the ketone carbonyl group can result in the loss of an isopropyl radical (•CH(CH₃)₂), generating a fragment at m/z 129. Conversely, the formation of the stable isopropyl acylium ion, [CH(CH₃)₂CO]⁺, at m/z 71 is highly probable.

Further Fragmentation: The isopropyl cation [CH(CH₃)₂]⁺ itself is a common fragment observed at m/z 43. nih.gov

These fragmentation patterns are crucial for distinguishing between isomers, such as α- and γ-substituted β-keto esters, as the position of the substituent dictates the specific fragmentation pathways observed. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/zProposed Fragment IonFormulaNotes
172[C₉H₁₆O₃]⁺Molecular IonIntensity may be low
129[M - C₃H₇]⁺[C₆H₉O₃]⁺Loss of isopropyl radical
113[M - OC₃H₇]⁺[C₆H₉O₂]⁺Loss of isopropoxy radical
85[C₄H₅O₂]⁺Acylium ion from further fragmentation
71[C₄H₇O]⁺Isobutyryl cationLikely a prominent peak
43[C₃H₇]⁺Isopropyl cationOften a base peak

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, these spectra are characterized by the distinct vibrational modes of its ester and ketone carbonyl groups, as well as its alkyl framework.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups. Due to electronic effects, the ester carbonyl (C=O) stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the ketone carbonyl stretch (1710-1725 cm⁻¹). masterorganicchemistry.com The presence of two distinct C=O peaks is a key diagnostic feature. Other significant absorptions include C-H stretching vibrations from the methyl and isopropyl groups just below 3000 cm⁻¹, and C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region. masterorganicchemistry.comdocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretches are also visible in Raman spectra, they are generally weaker than in IR. Conversely, the more symmetric C-C bond vibrations within the alkyl backbone tend to produce stronger Raman signals. researchgate.net A notable feature in the Raman spectra of β-keto esters is the potential to study keto-enol tautomerism, although spectroscopic evidence suggests many simple β-keto esters exist predominantly in the keto form. mdpi.com The carbonyl stretching vibration is often used as an internal standard band in quantitative Raman studies of esters.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeSpectroscopy MethodExpected Intensity
2980-2850C-H Stretch (Alkyl)IR, RamanStrong (IR), Medium (Raman)
~1745C=O Stretch (Ester)IR, RamanVery Strong (IR), Weak (Raman)
~1715C=O Stretch (Ketone)IR, RamanStrong (IR), Weak (Raman)
1470-1450C-H Bend (CH₂, CH₃)IR, RamanMedium
1385 & 1370C-H Bend (Isopropyl split)IR, RamanMedium
1300-1150C-O Stretch (Ester)IR, RamanStrong (IR)

Chromatographic Method Development for Purity and Reaction Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Optimization

Developing robust chromatographic methods is vital for assessing the purity of this compound and for monitoring its synthesis or subsequent reactions.

Gas Chromatography (GC): As a volatile compound, GC is an ideal technique for its analysis. Method optimization typically involves selecting an appropriate capillary column and optimizing the temperature program.

Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally a good starting point, offering a balance of dispersive and dipole-dipole interactions for separating the analyte from impurities.

Temperature Program: A temperature gradient is employed to ensure good resolution and efficient elution. An initial oven temperature is held to separate highly volatile components, followed by a ramp to a final temperature to elute the target compound and any less volatile impurities. The injector and detector temperatures are set high enough to ensure rapid vaporization and prevent condensation.

Table 3: Typical Starting Parameters for GC Method Development

ParameterValue/ConditionPurpose
Column30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose separation
Stationary Phase5% Phenyl-MethylpolysiloxaneMid-polarity for good selectivity
Carrier GasHelium or HydrogenInert mobile phase
Inlet Temperature250 °CEnsure complete vaporization
Temperature Program80 °C (2 min), ramp 15 °C/min to 280 °C (5 min)Separate components by boiling point
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)Universal or specific detection

High-Performance Liquid Chromatography (HPLC): HPLC analysis of β-keto esters presents a unique challenge due to keto-enol tautomerism, which can lead to significant peak splitting or broadening, especially in reversed-phase (RP) chromatography. chromforum.org Research has shown that this issue can be addressed by carefully controlling chromatographic conditions.

Method Optimization: Strategies to improve peak shape include adjusting the mobile phase pH to an acidic range (e.g., using formic or acetic acid) to accelerate the interconversion between tautomers, making them appear as a single, sharp peak. chromforum.org Increasing the column temperature can also speed up this interconversion. chromforum.org Some studies have reported success using mixed-mode chromatography, which offers multiple retention mechanisms to better manage the different forms of the analyte. chromforum.org A typical RP-HPLC method would use a C18 column with a gradient elution from water/acetonitrile (B52724), both containing a small amount of acid.

Table 4: Typical Starting Parameters for HPLC Method Development

ParameterValue/ConditionPurpose
ColumnC18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase separation
Mobile Phase AWater + 0.1% Formic AcidControls tautomerism, aids ionization
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic modifier for elution
Gradient30% B to 95% B over 15 minutesElute a range of polarities
Flow Rate1.0 mL/minStandard analytical flow
DetectorUV (210 nm or ~254 nm for enol) or MSDetection of chromophore or mass

Chiral Chromatographic Separation Research

This compound possesses a stereocenter at the C4 position, meaning it exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical in fields where stereochemistry influences biological activity or material properties. While no studies have been published specifically on the chiral separation of this compound, extensive research on related β-keto esters provides a clear path forward.

The primary techniques for this purpose are chiral HPLC and chiral GC.

Chiral HPLC: This is the most common approach. Research shows that polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of ketones and esters. Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used with normal-phase eluents (e.g., hexane (B92381)/isopropanol (B130326) mixtures). acs.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral GC: For volatile compounds, chiral GC using a CSP based on a derivatized cyclodextrin (B1172386) is a powerful alternative. These cyclodextrin-based phases can effectively resolve enantiomers of cyclic ketones and their precursors, with the separation mechanism depending on inclusion complexation and interactions with functional groups at the chiral center.

The development of a successful chiral separation method for this compound would follow a screening approach, testing various chiral columns under both normal-phase and reversed-phase conditions to achieve optimal resolution.

X-ray Crystallography for Solid-State Structure Determination Research

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Currently, there are no published reports of the single-crystal X-ray structure of this compound in public databases like the Cambridge Structural Database. The compound is expected to be a liquid at standard temperature and pressure, similar to its methyl ester analog. chemicalbook.com Therefore, obtaining a crystal suitable for X-ray diffraction analysis would first require inducing crystallization, typically by slow evaporation of a solvent or by cooling to a low temperature.

While the specific structure of this compound is undetermined, crystallographic studies on other β-keto esters and related isopropyl esters have been successful. nih.govacs.orgresearchgate.net These studies confirm molecular geometries and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net Should a crystal structure of this compound be determined in the future, it would provide invaluable data for confirming its conformation and understanding its packing in the solid state, which can influence its physical properties. The lack of a current structure highlights an area for future research.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Propan 2 Yl 4 Methyl 3 Oxopentanoate

Hydrolysis and Transesterification Reaction Kinetics and Mechanisms

The ester functionality of propan-2-yl 4-methyl-3-oxopentanoate (B1262298) is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are typically catalyzed by acids or bases.

Hydrolysis: Under aqueous acidic or basic conditions, the isopropyl ester can be cleaved.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. The mechanism involves the attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the isopropoxide ion is eliminated, yielding a carboxylate salt and propan-2-ol. The final step involves the protonation of the carboxylate in a separate workup step to yield 4-methyl-3-oxopentanoic acid. Due to the presence of an acidic α-hydrogen, using a strong base can also lead to the formation of an enolate, which can complicate the reaction.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, propan-2-ol is eliminated, regenerating the acid catalyst and forming 4-methyl-3-oxopentanoic acid.

Transesterification: This reaction involves the conversion of the isopropyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., propan-2-ol) from the reaction mixture.

ReactionCatalystNucleophileProducts
HydrolysisH+ or OH-H₂O4-methyl-3-oxopentanoic acid + Propan-2-ol
TransesterificationH+ or BaseR-OH4-methyl-3-oxopentanoate (new ester) + Propan-2-ol

Alpha-Carbon Reactivity: Alkylation, Halogenation, and Condensation Reactions

The two hydrogen atoms on the carbon situated between the ketone and ester carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO). This acidity is due to the ability of both carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance. This enolate is a potent nucleophile, enabling a variety of reactions at the α-position. libretexts.org

Alkylation and Halogenation: The enolate of propan-2-yl 4-methyl-3-oxopentanoate can readily react with electrophiles.

Alkylation: Treatment with a base (e.g., sodium ethoxide) followed by an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the α-carbon. The reaction proceeds via an SN2 mechanism. Since the resulting mono-alkylated product still possesses one acidic α-hydrogen, a second alkylation can occur if desired. libretexts.org

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be halogenated. The reaction is often rapid, and it can be challenging to stop at mono-halogenation, as the introduced electron-withdrawing halogen can make the remaining α-hydrogen even more acidic.

Knoevenagel Condensation Studies

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone. researchgate.net The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine). The mechanism begins with the deprotonation of the α-carbon to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This leads to an aldol-type adduct which subsequently dehydrates (loses a molecule of water) to yield a new α,β-unsaturated system. The strong electron-withdrawing nature of the two carbonyl groups provides a strong driving force for the final elimination step.

Michael Addition Pathways

The enolate derived from this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comnih.gov This reaction, known as the Michael addition, is a valuable method for forming carbon-carbon bonds. masterorganicchemistry.com The mechanism involves the 1,4-nucleophilic addition of the enolate to the β-carbon of the unsaturated system. masterorganicchemistry.com This generates a new enolate, which is then protonated during workup to give the final adduct. This pathway is extensively used in organic synthesis to build more complex molecular skeletons. nih.gov

Carbonyl Reactivity: Selective Reduction and Oxidation Mechanisms

Both the ketone and the ester carbonyl groups can undergo reactions, but their reactivity differs. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.

Selective Reduction: The ketone can be selectively reduced in the presence of the ester using mild reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone to a secondary alcohol (propan-2-yl 4-methyl-3-hydroxypentanoate) without affecting the less reactive ester group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

Selective Oxidation: The ketone functionality can be oxidized, most notably through the Baeyer-Villiger oxidation.

Enzymatic Oxidation Pathways (e.g., Baeyer-Villiger Monooxygenases)

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters. mdpi.comwikipedia.org This biocatalytic transformation is an alternative to using hazardous chemical peroxyacids. acs.org In the case of this compound, a BVMO would oxidize the ketone at the C3 position. The enzymatic cycle involves the reduction of the FAD cofactor by NADPH, followed by reaction with molecular oxygen to form a reactive peroxyflavin intermediate. wikipedia.orgrsc.org This intermediate attacks the ketone carbonyl, forming a Criegee-like intermediate. rsc.org The regioselectivity of the subsequent rearrangement (migration of one of the α-carbons) is determined by the enzyme's active site. For an acyclic ketone like this, the more substituted group (the isobutyl group) would typically migrate, leading to the formation of an anhydride-like structure which would likely be unstable and undergo further reaction or hydrolysis depending on the conditions.

Reagent/CatalystTarget Functional GroupProduct Type
Sodium Borohydride (NaBH₄)KetoneSecondary Alcohol
Baeyer-Villiger Monooxygenase (BVMO)KetoneEster (via oxygen insertion)
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterDiol

Cyclization and Rearrangement Processes (e.g., Reductive Cyclization)

The presence of two carbonyl groups allows for various intramolecular reactions, particularly if a reactive functional group is present elsewhere in the molecule.

Reductive Cyclization: In processes analogous to the acyloin condensation, reductive coupling of the two carbonyl groups could be envisioned under specific conditions, although this is less common for β-keto esters compared to diketones or diesters. A more relevant process is the intramolecular version of reactions at the α-carbon. For example, if a derivative of this compound contained a leaving group at an appropriate position on the isobutyl side chain, an intramolecular alkylation could occur. The α-carbon enolate could displace the leaving group to form a cyclic β-keto ester. researchgate.net The formation of five- and six-membered rings is generally favored in such cyclizations. nih.gov

Furthermore, processes involving the reduction of an α,β-unsaturated precursor to this compound can sometimes lead to cyclization. For instance, the reduction of an unsaturated keto ester with alkali metals in liquid ammonia (B1221849) can generate a β-carbanion intermediate which, if a suitable electrophilic center is present, can undergo intramolecular cyclization. proquest.com

Thermal Decomposition and Pyrolysis Reaction Pathways Research

While specific experimental research on the thermal decomposition and pyrolysis of this compound is not extensively documented in publicly available literature, its thermal degradation pathways can be predicted with a high degree of confidence based on well-established principles of organic chemistry, particularly the pyrolysis of esters and the decarboxylation of β-keto acids. The structure of this compound contains two key reactive sites for thermal decomposition: the isopropyl ester group and the β-keto acid precursor moiety.

Primary Pathway: Concerted Intramolecular Elimination (Ei Mechanism) followed by Decarboxylation

The most anticipated thermal decomposition pathway for this compound involves a two-stage process initiated by a classic ester pyrolysis reaction.

Stage 1: Ester Pyrolysis

Esters that possess a hydrogen atom on the β-carbon of the alcohol component are known to undergo thermal elimination through a concerted, intramolecular mechanism (Ei). This reaction proceeds via a six-membered cyclic transition state. aklectures.comvedantu.com For this compound, the isopropyl group provides the necessary β-hydrogens. Upon heating, the carbonyl oxygen of the ester is predicted to abstract a β-hydrogen from one of the methyl groups of the isopropyl moiety. This initiates a simultaneous rearrangement of electrons, leading to the cleavage of the C-O ester bond and the formation of an alkene and a carboxylic acid.

Computational studies on the unimolecular decomposition of various isopropyl esters confirm that the formation of propene and the corresponding carboxylic acid via a six-membered ring transition state is the most favorable reaction pathway from both kinetic and thermodynamic standpoints. researchgate.net

The products of this initial pyrolysis step are therefore expected to be propene and 4-methyl-3-oxopentanoic acid .

Stage 2: Decarboxylation of the β-Keto Acid

The carboxylic acid formed in the first stage, 4-methyl-3-oxopentanoic acid, is a β-keto acid. This class of compounds is known for its thermal instability. When heated, β-keto acids readily undergo decarboxylation, losing a molecule of carbon dioxide (CO₂) through a pericyclic reaction involving a cyclic rearrangement of six electrons. libretexts.org This reaction is often facile and may occur in situ as the β-keto acid is formed.

The decarboxylation of the intermediate 4-methyl-3-oxopentanoic acid would yield 4-methyl-2-pentanone and carbon dioxide .

This two-stage mechanism represents the most plausible and lowest energy pathway for the thermal decomposition of this compound.

Table 1: Proposed Primary Thermal Decomposition Pathway

StepReactant / IntermediateKey ConditionsProductsMechanism
1This compoundHeat (Pyrolysis)Propene + 4-Methyl-3-oxopentanoic Acid6-membered cyclic intramolecular elimination (Ei)
24-Methyl-3-oxopentanoic AcidHeat4-Methyl-2-pentanone + Carbon Dioxide6-membered cyclic pericyclic decarboxylation

Alternative and Minor Reaction Pathways

At higher temperatures, alternative, higher-energy decomposition pathways involving radical mechanisms may become more significant. These pathways typically involve homolytic cleavage of the weakest bonds in the molecule.

Radical-Mediated Decomposition

Simple bond scission can compete with the concerted elimination pathway, especially under more extreme thermal conditions. researchgate.net Potential bond cleavage sites in this compound are numerous. The cleavage of the ester C-O bond or adjacent C-C bonds could initiate a cascade of radical reactions, leading to a more complex mixture of smaller hydrocarbon and oxygenated products. However, these pathways are generally considered less significant than the pericyclic reactions under typical pyrolysis conditions.

Table 2: Summary of Predicted Thermal Decomposition Products

PathwayInitial ReactantIntermediate Product(s)Final Products
Primary Pathway This compound4-Methyl-3-oxopentanoic AcidPropene, 4-Methyl-2-pentanone, Carbon Dioxide
Alternative Pathways This compoundVarious radical speciesComplex mixture of smaller molecules

Theoretical and Computational Chemistry Studies on Propan 2 Yl 4 Methyl 3 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be the first step in a computational investigation of Propan-2-yl 4-methyl-3-oxopentanoate (B1262298).

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For Propan-2-yl 4-methyl-3-oxopentanoate, DFT calculations, likely using a functional such as B3LYP or M06-2X with a basis set like 6-31G* or larger, would be employed to determine its most stable three-dimensional structure (optimized geometry).

This process involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to a minimum on the potential energy surface. The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles.

By exploring various starting geometries, a computational chemist can map out the molecule's conformational energy landscape, identifying different low-energy conformers and the energy barriers between them.

Hypothetical Data Table for Optimized Geometry (Illustrative) This table illustrates the type of data that would be generated from a DFT calculation. The values are not real experimental or calculated data.

ParameterValue
C=O (keto) bond length~1.22 Å
C=O (ester) bond length~1.21 Å
C-C-C bond angle (backbone)~114°
Dihedral Angle (O=C-C=O)~175°

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, and computationally expensive, alternative to DFT. These methods would be used to refine the understanding of the conformational preferences of this compound.

A thorough conformational analysis would involve systematically rotating the single bonds within the molecule to identify all possible stable conformers and their relative energies. This is crucial as the molecule's reactivity and spectroscopic signature are a population-weighted average of its conformers.

Furthermore, these high-level calculations are invaluable for predicting spectroscopic properties. For instance, by calculating the vibrational frequencies, one could generate a theoretical infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, one could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

Hypothetical Predicted Spectroscopic Data (Illustrative)

Spectroscopic Data Predicted Value
Keto C=O Stretch (IR) ~1725 cm⁻¹
Ester C=O Stretch (IR) ~1745 cm⁻¹
α-proton (NMR, ¹H) ~3.5 ppm

Reaction Pathway Modeling and Transition State Characterization

To understand how this compound participates in chemical reactions, computational chemists model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

For a reaction such as the enolization of this compound or its reaction with a nucleophile, DFT or ab initio methods would be used to locate the transition state structure. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics describes the molecule in isolation, its behavior in a condensed phase (like a solution) is governed by its interactions with surrounding molecules. Molecular Dynamics (MD) simulations are employed to study these effects.

In an MD simulation, the molecule and a large number of solvent molecules are placed in a simulation box. The forces between all atoms are calculated using a force field (a classical approximation), and Newton's equations of motion are solved to track the trajectory of every atom over time.

This approach would reveal how solvent molecules (e.g., water, ethanol) arrange themselves around this compound, how intermolecular hydrogen bonds are formed and broken, and how the solvent influences the conformational equilibrium of the molecule.

Spectroscopic Parameter Prediction and Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data that can be compared with experimental results. As mentioned, theoretical IR and NMR spectra can be generated. Should experimental spectra for this compound become available, a comparison with the predicted spectra would serve as a powerful validation of the computational model. Discrepancies between the two can point to subtle structural or environmental effects not captured in the initial model, leading to a refined understanding of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to analyze a calculated wavefunction in terms of localized chemical bonds and lone pairs. For this compound, NBO analysis would provide insights into the electronic structure beyond a simple Lewis diagram.

It would quantify the delocalization of electron density, such as the hyperconjugation between the carbonyl groups and adjacent sigma bonds. This analysis can reveal intramolecular charge transfer interactions, which are crucial for understanding the molecule's reactivity. For instance, it can quantify the electrophilicity of the keto and ester carbonyl carbons, predicting which site is more susceptible to nucleophilic attack.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic reactivity of molecules. For this compound, a β-keto ester, methods such as the analysis of Fukui functions and the mapping of the Molecular Electrostatic Potential (MEP) are instrumental in predicting its chemical behavior at a local, atomic level. These analyses help to identify which sites within the molecule are most susceptible to electrophilic or nucleophilic attack.

Fukui functions are a concept derived from Density Functional Theory (DFT) that describe the change in electron density at a specific point in a molecule as the total number of electrons is altered. ymerdigital.comresearchgate.net This allows for the quantification of an atom's propensity to either donate or accept an electron, thereby identifying the most reactive sites for different types of chemical reactions. semanticscholar.org The primary Fukui functions are:

fk+ : This function measures the reactivity of an atomic site 'k' towards a nucleophilic attack. A higher value indicates a greater susceptibility to attack by a nucleophile.

fk- : This function indicates the reactivity of site 'k' towards an electrophilic attack. A larger value suggests a site that is more likely to be attacked by an electrophile.

fk0 : This function is used to predict reactivity in radical attacks.

In the context of β-keto esters like this compound, computational studies on analogous compounds have shown that the carbonyl carbons are key sites of reactivity. mdpi.com Specifically, the ester carbonyl carbon and the keto carbonyl carbon exhibit distinct reactivity patterns. Theoretical studies on various β-keto esters have demonstrated that the ester carbonyl carbon is often a primary site for nucleophilic attack, for instance, during transesterification reactions. mdpi.com

The condensed Fukui functions for the carbonyl carbons in a representative β-keto ester are presented below, illustrating the typical distribution of local reactivity.

Condensed Fukui Functions for Carbonyl Carbons in a Representative β-Keto Ester
Atomic Sitefk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
Keto Carbonyl Carbon (C=O)0.1280.045
Ester Carbonyl Carbon (O=C-O)0.1890.031

Data is representative based on findings for analogous β-keto esters. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another critical tool that complements the analysis of Fukui functions. nih.gov The MEP provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This allows for the intuitive identification of electron-rich and electron-poor regions. mdpi.com The color-coding of an MEP map is typically as follows:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen. nih.gov

Blue : Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms or at sites with significant positive partial charges. nih.gov

Green : Denotes areas of neutral or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms due to their lone pairs of electrons. nih.gov Conversely, the carbonyl carbons and the hydrogen atoms of the isopropyl group would likely exhibit a more positive potential (blue or green), marking them as potential sites for nucleophilic interaction. nih.govresearchgate.net This visual information corroborates the predictions derived from Fukui functions, highlighting the carbonyl groups as the primary centers of reactivity. nih.govrsc.org

Propan 2 Yl 4 Methyl 3 Oxopentanoate As a Synthon in Complex Organic Synthesis Research

Building Block for Heterocyclic Compound Synthesis (e.g., Indole (B1671886), Pyrimidine (B1678525) Derivatives)

The bifunctional nature of propan-2-yl 4-methyl-3-oxopentanoate (B1262298) makes it an ideal starting material for constructing various heterocyclic rings. The reactive methylene (B1212753) group situated between two carbonyls, along with the carbonyl groups themselves, provides multiple sites for cyclization reactions.

Pyrimidine Derivatives

The synthesis of pyrimidine rings, a core structure in many pharmaceuticals, can be achieved using propan-2-yl 4-methyl-3-oxopentanoate. A documented example is its use in a Biginelli-type reaction. In a specific process, this compound is reacted with an aldehyde (like 4-Fluorobenzaldehyde) and a urea (B33335) or guanidine (B92328) derivative (such as Guanidine hydrochloride) to form a dihydropyrimidine. acs.org

The reaction involves the condensation of the three components, typically under basic conditions, to yield a substituted pyrimidine ring system. acs.org For instance, reacting this compound with 4-Fluorobenzaldehyde and Guanidine hydrochloride in the presence of a base like potassium carbonate leads to the formation of a complex pyrimidine derivative. acs.org This method highlights the compound's utility in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity.

Table 1: Synthesis of a Pyrimidine Derivative
Reactant 1Reactant 2Reactant 3BaseSolventConditionsProduct TypeSource
This compound4-FluorobenzaldehydeGuanidine hydrochloridePotassium carbonateDMF70°C for 3 hoursDihydropyrimidine acs.org

Indole Derivatives

Precursor in the Synthesis of Peptide Analogues and Peptidomimetics (Purely Chemical Synthesis Aspect)

Peptidomimetics are compounds designed to mimic natural peptides but often possess improved stability or pharmacokinetic properties. nih.gov The incorporation of non-standard amino acids is a key strategy in their design. nih.gov β-Ketoesters can be precursors to β-amino acids, which are important components of some peptidomimetic structures. However, a direct, documented role for this compound as a precursor in the purely chemical synthesis of peptide analogues or peptidomimetics is not described in the reviewed scientific literature.

Role in the Development of Advanced Chemical Materials Precursors

The development of advanced materials, including specialized polymers and complex natural products, relies on the availability of highly functionalized and stereochemically defined building blocks. This compound serves as a potential precursor for such building blocks, particularly for 1,3-polyol arrays.

1,3-Polyols are structural motifs found in many polyketide natural products, which exhibit a wide range of biological activities. rsc.org They are also the fundamental repeating units in polymers like polyesters and polyurethanes. The synthesis of these arrays with precise control over stereochemistry is a significant challenge in organic chemistry. acs.org

This compound, as a β-keto ester, can be converted into a β-hydroxy ester through the stereoselective reduction of its ketone group. This transformation is a key step in iterative protocols designed to build long-chain 1,3-polyols. acs.orgrsc.org Catalytic asymmetric hydrogenation is one powerful method used to achieve this reduction with high control over the newly formed stereocenter. acs.org The resulting β-hydroxy ester can then be elaborated through further reaction sequences to extend the carbon chain and introduce additional hydroxyl groups in a controlled manner, leading to complex polyol structures suitable for use as monomers or advanced material precursors. acs.orgchemrxiv.org


Environmental Chemistry Research on Propan 2 Yl 4 Methyl 3 Oxopentanoate Mechanistic Focus

Photochemical Degradation Pathways Investigation

The photochemical degradation of propan-2-yl 4-methyl-3-oxopentanoate (B1262298) in the environment is anticipated to be driven by its absorption of ultraviolet (UV) radiation and subsequent reactions. The presence of both a ketone and an ester functional group dictates its likely photochemical behavior.

Upon absorption of UV light, the carbonyl group of the ketone can be excited to a singlet or triplet state. This can lead to several degradation pathways:

Norrish Type I Cleavage: This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For propan-2-yl 4-methyl-3-oxopentanoate, this could result in the formation of an isobutyryl radical and a carboxymethyl radical, which would then undergo further reactions with atmospheric oxygen to form a variety of smaller, oxygenated products.

Norrish Type II Reaction: This intramolecular reaction can occur if there is a gamma-hydrogen available for abstraction by the excited carbonyl group. In the case of this compound, this pathway could lead to the formation of isobutyraldehyde (B47883) and propan-2-yl acetoacetate.

Photoisomerization: β-keto esters are known to undergo photoisomerization, which could alter the compound's properties and subsequent degradation. researchgate.net

Photo-Fries Rearrangement: While less common for esters in the vapor phase, this process could potentially occur, leading to the formation of phenolic compounds.

The ester group can also undergo photochemical reactions, such as cleavage of the ester bond, although this is generally a less significant pathway compared to the reactions of the ketone group. The half-life for the decomposition of some esters under UV radiation has been observed to be around 13 days, suggesting that photolysis can be a relevant environmental degradation process. oieau.fr

It is important to emphasize that these are predicted pathways based on the photochemical principles of analogous compounds. The actual products and their distribution would depend on various environmental factors such as the presence of photosensitizers, the wavelength of light, and the environmental matrix (air, water, or soil).

Laboratory-Scale Biodegradation Mechanism Studies

The biodegradation of this compound is expected to be primarily mediated by microbial enzymes, particularly esterases and dehydrogenases.

Enzymatic Hydrolysis: One of the primary biodegradation pathways for esters is enzymatic hydrolysis, catalyzed by esterases. This reaction would cleave the ester bond of this compound to yield 4-methyl-3-oxopentanoic acid and propan-2-ol. Studies on the enzymatic hydrolysis of a structurally similar compound, methyl 2-methyl-4-oxopentanoate, have demonstrated the feasibility of this process.

Enzymatic Reduction: The ketone group in this compound is susceptible to reduction by microbial dehydrogenases or reductases. This would lead to the formation of the corresponding secondary alcohol, propan-2-yl 3-hydroxy-4-methylpentanoate. The stereoselectivity of such reductions has been observed in various microorganisms, often yielding enantiomerically enriched products.

The initial biodegradation products, 4-methyl-3-oxopentanoic acid and propan-2-ol, are generally more amenable to further microbial degradation through pathways such as beta-oxidation for the carboxylic acid and oxidation for the alcohol, ultimately leading to mineralization to carbon dioxide and water.

Below is a table summarizing the findings of a study on the enzymatic hydrolysis of a related β-keto ester, methyl 2-methyl-4-oxopentanoate, which provides insight into the potential for biodegradation.

Enzyme SourceSubstrateProductEnantiomeric Excess of Ester (eee %)Enantiomeric Excess of Acid (eea %)Conversion (%)
Not SpecifiedMethyl 2-methyl-4-oxopentanoate(R)-2-methyl-4-oxopentanoic acid608442

Data from a study on a structurally similar compound and is illustrative of potential biodegradation pathways.

Hydrolytic Stability and Mechanism in Controlled Aqueous Systems

The hydrolytic stability of this compound is a key factor in its environmental persistence in aqueous systems. As an ester, it is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process that yields 4-methyl-3-oxopentanoic acid and propan-2-ol.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is essentially irreversible because the resulting carboxylate anion (4-methyl-3-oxopentanoate) is resonance-stabilized and shows little tendency to react with the alcohol (propan-2-ol). This process is generally faster than acid-catalyzed hydrolysis for most esters.

The rate of hydrolysis is influenced by pH and temperature. Studies on other esters have shown that hydrolysis half-lives can range from days to years depending on the specific ester and the environmental conditions. For instance, the half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years. The presence of the β-keto group in this compound may influence its hydrolytic stability compared to simple esters. Some β-keto esters have been noted to be relatively sensitive to hydrolysis. oieau.fr

The expected products of the hydrolysis of this compound are presented in the table below.

Hydrolysis ConditionReactantsProducts
Acidic (H₃O⁺)This compound + H₂O4-methyl-3-oxopentanoic acid + Propan-2-ol
Basic (OH⁻)This compound + OH⁻4-methyl-3-oxopentanoate (salt) + Propan-2-ol

Emerging Research Frontiers and Future Directions for Propan 2 Yl 4 Methyl 3 Oxopentanoate Studies

The exploration of propan-2-yl 4-methyl-3-oxopentanoate (B1262298), a member of the versatile β-keto ester class of compounds, is poised to benefit significantly from cutting-edge advancements in chemical synthesis and analysis. As a multifunctional building block, its potential in creating more complex molecules is vast. The future of research involving this and related oxopentanoate esters will likely be shaped by the integration of novel catalytic methods, advanced manufacturing technologies, real-time reaction monitoring, and powerful computational tools. These frontiers aim to enhance synthetic efficiency, stereochemical control, process safety, and the rational design of new chemical entities.

Q & A

Q. What synthetic methodologies are effective for preparing propan-2-yl 4-methyl-3-oxopentanoate?

this compound can be synthesized via esterification or transesterification of 4-methyl-3-oxopentanoic acid derivatives. For example, cyclohexyl 4-methyl-3-oxopentanoate (a structural analog) was prepared using tert-butyl esters and subsequent deprotection under acidic conditions . Methodological variations include:

  • Method A : Reacting methyl 4-methyl-3-oxopentanoate with propan-2-ol in the presence of acid catalysts (e.g., H₂SO₄), yielding ~39% after purification .
  • Method B : Enzymatic transesterification using lipases, which offers better stereocontrol but lower yields (~31%) . Key parameters include temperature (60–80°C), solvent choice (THF or toluene), and catalyst loading.

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm ester carbonyl signals (δ ~167–170 ppm) and isopropyl group splitting (δ 1.05–1.16 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₉H₁₆O₃: 173.1178) .
  • Chromatography : TLC (Rf ~0.3–0.4 in ethyl acetate/hexane) and HPLC for purity assessment .

Advanced Research Questions

Q. What computational tools predict the electronic properties and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates thermochemical properties, such as bond dissociation energies and charge distribution. Multiwfn software enables wavefunction analysis, including electrostatic potential mapping and orbital composition . For example:

  • Electrophilic reactivity : The α-keto group (3-oxo) is a reactive site for nucleophilic attacks, supported by localized electron density analysis .
  • Solvent effects : Polarizable continuum models (PCM) predict solvation energies in common solvents (ΔG_solv ~ -5 kcal/mol in THF) .

Q. How does this compound interact in metabolic pathways?

Analogous 4-methyl-2-oxopentanoate derivatives undergo mitochondrial oxidative decarboxylation via branched-chain α-keto acid dehydrogenase (BCKDH), producing acetyl-CoA and acetoacetate . Key findings:

  • Islet-cell metabolism : In rat pancreatic islets, 4-methyl-2-oxopentanoate stimulates respiration (QO₂ ~200 nmol/mg protein/hr) and leucine biosynthesis via transamination .
  • Regulatory mechanisms : BCKDH activity is rate-limiting, modulated by phosphorylation and redox state .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

SHELX software (SHELXL, SHELXS) is widely used for small-molecule refinement. For example:

  • Torsion angles : Cyclohexyl 4-methyl-3-oxopentanoate derivatives show dihedral angles of 15–20° between ester and ketone groups .
  • Hydrogen bonding : Intramolecular H-bonds stabilize the enol tautomer in polar solvents .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods?

Discrepancies arise from:

  • Catalyst efficiency : Acid catalysis (Method A) vs. enzymatic methods (Method B) .
  • Side reactions : Keto-enol tautomerism in α-keto esters leads to byproducts (e.g., dimerization) .
MethodYield (%)Key Limitation
A39Acid-sensitive substrates
B31Enzyme denaturation at >50°C

Methodological Best Practices

Q. What strategies optimize the scalability of this compound synthesis?

  • Flow chemistry : Continuous reactors reduce reaction time and improve heat management.
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for lower toxicity .
  • In-line analytics : FTIR monitors esterification progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.